molecular formula C13H19N5OS B6470371 N-[(4-methoxythian-4-yl)methyl]-9-methyl-9H-purin-6-amine CAS No. 2640959-14-2

N-[(4-methoxythian-4-yl)methyl]-9-methyl-9H-purin-6-amine

Cat. No.: B6470371
CAS No.: 2640959-14-2
M. Wt: 293.39 g/mol
InChI Key: FTCMFSLBEZRDDV-UHFFFAOYSA-N
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Description

N-[(4-methoxythian-4-yl)methyl]-9-methyl-9H-purin-6-amine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a thianyl group and a methoxy group. The purine ring is a fundamental structure in many biologically active molecules, including nucleotides and certain alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxythian-4-yl)methyl]-9-methyl-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a thianyl-methylating agent under basic conditions. The reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the purine nitrogen, facilitating the nucleophilic attack on the methylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxythian-4-yl)methyl]-9-methyl-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The thianyl group can be reduced to a thiol or a sulfide.

    Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-amino position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable leaving group and under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of thiols or sulfides.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

N-[(4-methoxythian-4-yl)methyl]-9-methyl-9H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-methoxythian-4-yl)methyl]-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a nucleotide-binding site, interfering with the normal function of nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)methyl]-9-methyl-9H-purin-6-amine
  • N-[(4-chlorophenyl)methyl]-9-methyl-9H-purin-6-amine
  • N-[(4-methoxyanilino)methyl]-9-methyl-9H-purin-6-amine

Uniqueness

N-[(4-methoxythian-4-yl)methyl]-9-methyl-9H-purin-6-amine is unique due to the presence of the thianyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and may contribute to its specific interactions with molecular targets.

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-9-methylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5OS/c1-18-9-17-10-11(15-8-16-12(10)18)14-7-13(19-2)3-5-20-6-4-13/h8-9H,3-7H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCMFSLBEZRDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC3(CCSCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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